N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide
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Overview
Description
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is a complex organic compound that features a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide typically involves the reaction of pyridine derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate at room temperature without solvent can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Chemical Reactions Analysis
Types of Reactions
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in charge-transfer interactions, which are crucial for its biological and chemical activities . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure and is used in similar applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridine ring structure, used in various chemical and biological studies.
Uniqueness
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable for research and industrial applications.
Properties
Molecular Formula |
C13H10N6O |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20) |
InChI Key |
AOJXMRPVURFLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N |
Origin of Product |
United States |
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